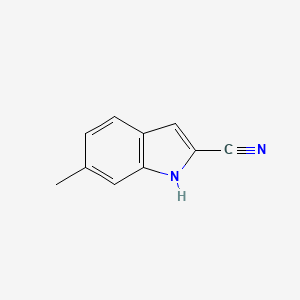

6-Methyl-1H-indole-2-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis

The indole framework, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in the world of organic chemistry. taylorandfrancis.comwikipedia.org Its prevalence in nature is remarkable, forming the core of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. byjus.combyjus.com This natural abundance has inspired chemists for over a century, leading to the discovery that indole derivatives possess a wide spectrum of biological activities. taylorandfrancis.combyjus.com

In modern drug discovery, the indole nucleus is considered a versatile scaffold, serving as the foundation for numerous pharmaceutical agents with applications ranging from anti-inflammatory drugs like Indomethacin to antimigraine agents like Sumatriptan. wikipedia.orgwikipedia.orgnumberanalytics.com Its unique electronic properties and the ability to be substituted at various positions allow for the fine-tuning of pharmacological profiles, making it an attractive starting point for the development of new therapeutic agents. taylorandfrancis.combyjus.com Consequently, the development of novel and efficient methods for the synthesis and functionalization of indoles remains an active and vital area of research in contemporary organic synthesis. taylorandfrancis.comwikipedia.org

Overview of 2-Cyanoindole Derivatives in Synthetic Chemistry

Among the vast family of indole derivatives, those bearing a cyano (nitrile) group at the 2-position, known as 2-cyanoindoles or indole-2-carbonitriles, are of particular synthetic utility. nih.gov The nitrile group is a powerful and versatile functional group in organic synthesis. It can be readily converted into other key functionalities such as carboxylic acids, amides, amines, and ketones, making 2-cyanoindoles valuable intermediates for creating more complex molecules. nih.gov

The electron-withdrawing nature of the cyano group also modifies the reactivity of the indole ring, influencing its participation in various chemical transformations. nih.gov These compounds are not just synthetic intermediates; they are also found as core structures in molecules with significant biological activities, including potential applications as antagonist molecules for certain receptors. nih.gov The synthesis of 2-cyanoindoles can be achieved through several methods, including the dehydration of corresponding oximes or amides and direct cyanation strategies. nih.govminia.edu.eg

Research Landscape and Focus on 6-Methyl-1H-indole-2-carbonitrile

While the broader class of indole-2-carbonitriles is well-established, specific research on this compound is not extensively documented in publicly available literature, suggesting it is a niche or novel compound. Its structure combines the features of a 2-cyanoindole with a methyl group at the 6-position of the benzene ring. This substitution pattern is expected to influence its electronic properties and steric environment, potentially leading to unique reactivity or biological activity.

The synthesis of this specific molecule can be approached using established methodologies for indole formation. The most prominent and historically significant method is the Fischer indole synthesis, which constructs the indole ring from a substituted phenylhydrazine (B124118) and a carbonyl compound. wikipedia.orgbyjus.comwikipedia.org Other potential routes include the Reissert indole synthesis, which builds the indole from an ortho-nitrotoluene derivative, or the direct C2-cyanation of a pre-existing 6-methylindole (B1295342) scaffold. minia.edu.egwikipedia.orgmnstate.edu Given its robust and versatile nature, the Fischer indole synthesis represents a highly plausible and predictable method for the targeted preparation of this compound.

Detailed Synthetic and Spectroscopic Analysis

Given the limited specific data on this compound, this section outlines a proposed synthetic route based on well-established chemical principles and provides predicted spectroscopic data based on analogous compounds.

Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a reliable method for preparing substituted indoles. wikipedia.orgbyjus.com The proposed synthesis of this compound would involve the acid-catalyzed reaction of (4-methylphenyl)hydrazine with an appropriate carbonyl compound that can provide the C2-carbon and the nitrile functionality. A suitable reactant for this purpose is pyruvonitrile (B1329346) (2-oxopropanenitrile) or a protected equivalent.

The reaction proceeds in two main stages:

Hydrazone Formation: The initial step is the condensation of (4-methylphenyl)hydrazine with pyruvonitrile to form the corresponding phenylhydrazone.

Indolization: The formed hydrazone, under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or sulfuric acid), undergoes a-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final aromatic indole product. wikipedia.orgwikipedia.org

Table 1: Proposed Fischer Indole Synthesis for this compound

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | (4-methylphenyl)hydrazine | Pyruvonitrile | Mild acid or heat | (4-methylphenyl)hydrazone of pyruvonitrile |

| 2 | (4-methylphenyl)hydrazone of pyruvonitrile | - | Strong acid (e.g., PPA, ZnCl₂) / Heat | This compound |

Predicted Spectroscopic Data

The following table presents the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on the analysis of known spectra for structurally similar compounds, such as 6-methoxy-1H-indole-2-carbonitrile and various methylated indoles, and applying standard principles of NMR spectroscopy. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Values |

|---|---|

| ¹H NMR | δ (ppm): ~10.0-11.0 (br s, 1H, N-H), ~7.5 (d, 1H, H5), ~7.3 (s, 1H, H7), ~7.1 (s, 1H, H3), ~7.0 (d, 1H, H4), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~138 (C7a), ~134 (C6), ~130 (C3a), ~125 (C5), ~121 (C4), ~115 (CN), ~112 (C7), ~105 (C2), ~95 (C3), ~22 (CH₃) |

| IR | ν (cm⁻¹): ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1600, ~1480 (C=C aromatic stretch) |

| Mass Spec | [M+H]⁺: Expected at m/z 157.076 |

Disclaimer: The data presented in Table 2 are estimations and have not been derived from experimental measurement of this compound. Actual experimental values may vary.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPCANNPBDCGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is a privileged scaffold in organic chemistry, known for its high reactivity towards electrophiles. The presence of the nitrogen atom's lone pair of electrons significantly increases the electron density of the pyrrole (B145914) ring, making it more susceptible to electrophilic attack than the benzene (B151609) ring.

Regioselectivity and Directing Effects of Existing Substituents

The position of electrophilic attack on the indole nucleus is predominantly governed by the stability of the resulting cationic intermediate, often referred to as the Wheland intermediate. For the indole ring system, electrophilic substitution overwhelmingly occurs at the C3 position. This preference is attributed to the ability of the nitrogen atom to delocalize the positive charge of the intermediate formed upon attack at C3 without disrupting the aromaticity of the benzene ring.

In the case of 6-Methyl-1H-indole-2-carbonitrile, two key substituents influence the regioselectivity of electrophilic substitution:

The 6-Methyl Group: This is an electron-donating group (EDG) that activates the benzene portion of the indole ring towards electrophilic attack. Through an inductive effect and hyperconjugation, it increases the electron density at the ortho and para positions relative to itself, which are C5 and C7.

The 2-Carbonitrile Group: This is a strong electron-withdrawing group (EWG) that deactivates the pyrrole ring towards electrophilic attack through its negative inductive and mesomeric effects.

Despite the deactivating effect of the nitrile group at C2, the inherent nucleophilicity of the C3 position of the indole ring remains the most favorable site for electrophilic attack. The directing effect of the indole nitrogen to C3 is a more powerful influence than the deactivation by the 2-cyano group. While the 6-methyl group activates the benzenoid ring, the activation of the C3 position by the indole nitrogen is generally more significant. Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C3 position.

Halogenation Studies on the Indole Core

Halogenation is a common electrophilic substitution reaction performed on indoles. Studies on various indole derivatives have consistently shown that halogenation occurs at the C3 position. For instance, research on the synthesis of new highly functionalized 1H-indole-2-carbonitriles has demonstrated that iodination of 1H-indole-2-carbonitrile derivatives proceeds efficiently at the C3 position using iodine and potassium hydroxide (B78521) in DMF. nih.gov In one study, a series of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives were synthesized through this method in good yields. nih.gov

Furthermore, enzymatic halogenation studies on a panel of indole derivatives have shown that both electron-rich and electron-withdrawing substituents on the benzenoid ring are well-tolerated, with monobromination occurring at the C3 position. This indicates that the electronic nature of the substituent on the benzene ring does not alter the inherent regioselectivity of the indole core towards halogenation.

Based on these findings, the halogenation of this compound is expected to yield the corresponding 3-halo-6-methyl-1H-indole-2-carbonitrile. A representative reaction is the iodination at the C3 position, which would proceed as follows:

| Reactant | Reagents | Product |

|---|---|---|

| This compound | I₂, KOH, DMF | 3-Iodo-6-methyl-1H-indole-2-carbonitrile |

Transformations Involving the Nitrile Group

The carbonitrile group at the C2 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a wide range of other functionalized indole derivatives.

Reduction Pathways of the Carbonitrile Moiety

The nitrile group can be reduced to a primary amine, providing a valuable synthetic route to 2-(aminomethyl)indoles. This transformation can be achieved through several methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. The reaction is typically carried out under pressure and at elevated temperatures.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup.

The reduction of this compound to 6-methyl-1H-indol-2-yl)methanamine would proceed as indicated in the following table:

| Reactant | Reagents | Product |

|---|

| this compound | 1. LiAlH₄, Et₂O 2. H₂O | (6-Methyl-1H-indol-2-yl)methanamine | | this compound | H₂, Raney Ni | (6-Methyl-1H-indol-2-yl)methanamine |

Nucleophilic Additions to the Nitrile Function

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A prominent example is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. The initial addition of the nucleophile to the nitrile forms an imine anion, which upon hydrolysis, yields a ketone.

For instance, the reaction of a substituted 1-benzyl-3-iodo-1H-indole-2-carbonitrile with n-butyllithium has been shown to yield the corresponding ketone after workup. nih.gov Although the yield for the addition of a Grignard reagent (magnesium ethyl bromide) to a similar substrate was reported to be very low (4%), the use of an organolithium reagent led to a full conversion to the ketone. nih.gov

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by acidic hydrolysis, would be expected to produce 1-(6-methyl-1H-indol-2-yl)ethan-1-one.

| Reactant | Reagents | Product |

|---|

| this compound | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | 1-(6-Methyl-1H-indol-2-yl)ethan-1-one |

Cycloaddition Reactions Involving the Nitrile Group

While less common than for alkenes and alkynes, the nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide a powerful tool for the construction of complex heterocyclic systems.

One notable example is the dearomative intermolecular [2+2] photocycloaddition. Studies have shown that indole-2-carbonitrile can react with olefins under visible light irradiation in the presence of a photosensitizer to form novel spirocyclic indolines. nih.gov In this reaction, the indole C2-C3 bond acts as one of the 2π components, and the alkene acts as the other.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For the this compound system, these reactions typically require prior functionalization, such as halogenation of the indole ring, to introduce a suitable leaving group for the catalytic cycle. The general mechanism for these reactions involves an oxidative addition of the halide to a low-valent palladium species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgnih.gov

The Sonogashira reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction proceeds under mild conditions, often at room temperature and in the presence of a mild base like an amine, which also can act as a solvent. wikipedia.org While a copper co-catalyst enhances reactivity, its presence can lead to the undesired homocoupling of alkynes (Glaser coupling); thus, copper-free Sonogashira protocols have also been developed. wikipedia.orgtubitak.gov.tr

In the context of indole-2-carbonitriles, the Sonogashira coupling is frequently performed on iodo-derivatives, which are more reactive than their bromo- or chloro- counterparts. nih.govmdpi.com For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives can be coupled with a variety of phenylacetylene (B144264) derivatives in the presence of a palladium(II) catalyst and copper(I) iodide to introduce alkynyl substituents at the 3-position. nih.gov This reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic alkyne. nih.gov

Table 1: Examples of Sonogashira Cross-Coupling Reactions on Indole-2-carbonitrile Derivatives

| Indole Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 90% | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-Benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 85% | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 88% | nih.gov |

This table presents data from studies on similar indole-2-carbonitrile systems to illustrate the typical conditions and outcomes of Sonogashira cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with a halide or triflate. fishersci.ielibretexts.org This reaction is valued for its mild conditions, the commercial availability and low toxicity of boronic acids, and its tolerance of a wide range of functional groups. fishersci.ienih.gov The catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination. libretexts.org

For derivatives of this compound, the Suzuki-Miyaura reaction provides a powerful method for introducing aryl or heteroaryl substituents. The reaction is typically performed on a halo-substituted indole-2-carbonitrile. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. nih.gov

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions on Indole Derivatives

| Indole Substrate | Boronic Acid Derivative | Catalyst System | Base | Product | Yield | Reference |

| 3-Iodo-1H-indole-2-carbonitrile derivative | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | 3-Phenyl-1H-indole-2-carbonitrile derivative | High | nih.govacs.org |

| 6-Chloroindole | Phenylboronic acid | P1 Precatalyst | K₃PO₄ | 6-Phenylindole | Good | nih.gov |

| 5-Bromopyrimidine | Cyclopropyl N-methyliminodiacetic acid (MIDA) boronate | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | 5-Cyclopropylpyrimidine | 73% | acs.org |

This table showcases examples of Suzuki-Miyaura reactions on related indole and heterocyclic systems to demonstrate the reaction's applicability and general conditions.

The Stille reaction is another significant palladium-catalyzed cross-coupling method that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. nih.govyoutube.com A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their compatibility with a broad range of functional groups. nih.gov The mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. youtube.com

In the synthesis of functionalized indole-2-carbonitriles, the Stille coupling allows for the introduction of various carbon-based fragments. nih.gov For example, 3-iodo-1H-indole-2-carbonitrile derivatives can be coupled with organostannanes to create new C-C bonds at the 3-position of the indole ring. nih.govnih.gov

Table 3: Representative Stille Cross-Coupling Reactions

| Halide Substrate | Organotin Reagent | Catalyst | Product | Reference |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | (Tributylstannyl)acetylene | Pd(PPh₃)₄ | 1-Benzyl-3-ethynyl-1H-indole-2-carbonitrile | nih.govnih.gov |

| Aryl Iodide | Vinylstannane | Pd(PPh₃)₄ | Aryl-substituted alkene | youtube.com |

| Heterocyclic Halide | Arylstannane | PdCl₂(PPh₃)₂ | Aryl-substituted heterocycle | nih.gov |

This table provides examples of Stille couplings on relevant substrates to illustrate the reaction's utility in forming C-C bonds.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes and is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org

For indole-2-carbonitrile systems, the Heck reaction can be employed to introduce olefinic substituents onto the indole nucleus. nih.gov This involves the reaction of a halogenated indole-2-carbonitrile derivative with an alkene, catalyzed by a palladium complex. nih.govnih.gov

Table 4: Examples of Heck Cross-Coupling Reactions

| Halide Substrate | Alkene | Catalyst | Base | Product | Reference |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene | Pd(OAc)₂ | Et₃N | 1-Benzyl-3-styryl-1H-indole-2-carbonitrile | nih.gov |

| Aryl Bromide | Methyl acrylate | Pd(OAc)₂ | NaOAc | Methyl cinnamate | organic-chemistry.org |

| Aryl Iodide | Alkene | PdCl₂(PPh₃)₂ | Et₃N | Substituted alkene | nih.gov |

This table illustrates the general conditions and outcomes of Heck reactions on substrates similar to the target compound.

Oxidation and Aromatization Reactions of the Indole Nucleus

The indole nucleus, while aromatic, can undergo oxidation reactions under certain conditions. These reactions can lead to a variety of products, including oxindoles, isatins, or ring-opened products, depending on the oxidant and the substitution pattern of the indole. The electron-rich nature of the indole ring makes it susceptible to oxidation. For this compound, the presence of the electron-withdrawing nitrile group at the 2-position can influence the regioselectivity of oxidation.

In some cases, oxidative C-H/C-H cross-coupling reactions can occur, leading to the formation of biaryl compounds. acs.org These reactions, often catalyzed by rhodium or palladium, represent an atom-economical way to construct complex molecular architectures. acs.org Aromatization of a partially saturated indole ring system can also be a key transformation in certain synthetic sequences.

Rearrangement Reactions within Indole-2-carbonitrile Systems

Indole derivatives can participate in various rearrangement reactions, leading to significant structural transformations. One notable example is the Sommelet-Hauser rearrangement, which can occur in indolic systems under specific conditions. semanticscholar.org This rearrangement involves the fishersci.ienih.gov-sigmatropic shift of a sulfonium (B1226848) ylide, which requires the de-aromatization of the pyrrole ring of the indole. semanticscholar.org Such rearrangements can lead to the formation of unexpected, yet synthetically valuable, polycyclic indole structures. While specific examples for this compound are not extensively documented, the general principles of indole chemistry suggest that under appropriate conditions, its derivatives could undergo such skeletal reorganizations.

Specific Rearrangement Mechanisms (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-established intramolecular rearrangement that typically occurs in certain nitrogen-containing heterocycles, such as 1,2,3-triazoles and 1-alkyl-2-iminopyrimidines. nih.govrsc.orgrsc.org This reaction involves the transposition of endocyclic and exocyclic nitrogen atoms, proceeding through a ring-opened intermediate. nih.govrsc.org

A thorough review of the scientific literature reveals no specific studies or documented examples of a Dimroth or a Dimroth-like rearrangement occurring in this compound or even in the broader class of 2-cyanoindoles. The classical mechanism of the Dimroth rearrangement is contingent on the specific structural features of heterocycles like triazoles and pyrimidines, which are not present in the indole scaffold. nih.govrsc.org

While skeletal rearrangements of indoles are known, they typically proceed through different mechanistic pathways, such as ring expansion via carbene insertion or other complex transformations. nih.gov For instance, photochemically mediated ring expansion of N-substituted indoles to quinolinium salts has been reported, but this is not a Dimroth-type process and has not been specifically demonstrated for this compound. nih.gov

Table 1: Status of Dimroth Rearrangement for this compound

| Rearrangement Type | Applicability to this compound | Supporting Evidence |

|---|---|---|

| Dimroth Rearrangement | Not documented in scientific literature. | No published studies found. |

Ring Opening and Recyclization Pathways

The indole ring system is generally stable; however, under specific conditions, it can undergo ring-opening reactions. These transformations often require oxidative or reductive conditions, or the presence of specific reagents that can engage with the indole's double bonds or heteroatoms.

For the parent indole molecule and some of its derivatives, ring-opening has been observed. For example, the reaction of indoles with aminobenzaldehydes can lead to a facile indole ring-opening, resulting in the formation of quinolines. chemrxiv.org Another approach involves the oxidative cleavage of the indole heteroarene core to form ring-opened oximes, which can then be diverted to form other heterocyclic systems like benzimidazoles. nih.gov

However, specific studies detailing the ring-opening and subsequent recyclization pathways for this compound are not available in the current body of scientific literature. The presence of the electron-withdrawing nitrile group at the C2 position and the methyl group at the C6 position would undoubtedly influence the electronic and steric factors governing such reactions, but without experimental data, any proposed pathway remains speculative.

For instance, while the synthesis of 6-methyl-6H-indolo[2,3-b]quinolines has been reported, these are typically formed through cyclization reactions of appropriately substituted anilines or other precursors, not via a ring-opening and recyclization pathway of a pre-formed indole like this compound. nih.govresearchgate.net

Table 2: Research Findings on Ring Opening and Recyclization of Indole Derivatives

| Transformation | Substrate Class | Conditions/Reagents | Product Class | Specific to this compound? |

|---|---|---|---|---|

| Ring-Opening/Annulation | Indoles | Secondary Aminobenzaldehydes/Acid | Neocryptolepine Analogues | No |

| Ring-Opening | Indoles | Primary Aminobenzaldehydes/Acid | Quinolines chemrxiv.org | No |

| Oxidative Ring-Opening | Indoles | Oxidants | Ring-Opened Oximes nih.gov | No |

Derivatization Strategies and Synthetic Utility

Functionalization at the Indole (B1671886) Nitrogen (N1-position)

The nitrogen atom of the indole ring is a common site for functionalization, allowing for the introduction of a wide array of alkyl and aryl substituents. This modification is crucial as it can significantly impact the molecule's interaction with biological targets and its solubility.

N-alkylation of the indole core is typically achieved under basic conditions. The indole nitrogen is first deprotonated using a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), to generate the corresponding anion. This nucleophilic anion then reacts with an alkylating agent, such as an alkyl halide, to yield the N-substituted product. nih.govnih.gov Common alkylating agents include simple alkyl halides, benzyl (B1604629) bromide, and propargyl bromide. nih.gov

For instance, the reaction of an indole-2-carbonitrile with NaH followed by benzyl bromide in DMF leads to the formation of the 1-benzyl derivative in good yields. nih.gov Similarly, propargylation can be achieved using propargyl bromide. nih.gov Iron-catalyzed N-alkylation protocols have also been developed, offering an alternative, milder approach. These methods often utilize alcohols as alkylating agents via a borrowing-hydrogen methodology, starting from the corresponding indoline (B122111) which is subsequently oxidized to the N-alkylated indole. acs.org

N-arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming a C-N bond between the indole nitrogen and an aryl group. This transition-metal-catalyzed cross-coupling reaction typically employs a palladium catalyst and a suitable ligand to couple the indole with an aryl halide or triflate.

The synthesis of 1-substituted 1H-indole-2-carbonitriles is a foundational step in the development of more complex molecules. The choice of substituent at the N1 position can be critical for modulating the pharmacological profile of the resulting compound.

A variety of N-substituted derivatives have been synthesized using the strategies mentioned above. For example, reacting 6-bromoindole (B116670) with ethyl bromoacetate (B1195939) under basic conditions yields the N-acetic acid ester derivative, which can be further elaborated. nih.gov Another example involves the coupling of 6-bromoindole with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate to introduce a functionalized methylfuran moiety at the indole nitrogen. nih.gov These examples, while performed on a 6-bromoindole scaffold, demonstrate the general applicability of these methods to 6-substituted indoles like 6-methyl-1H-indole-2-carbonitrile.

| Indole Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indole-2-carbonitrile | 1. NaH 2. Propargyl bromide | DMF | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 75% | nih.gov |

| 3-Iodo-1H-indole-2-carbonitrile | 1. NaH 2. Benzyl bromide | DMF, 0 °C to rt | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 71-92% | nih.gov |

| 6-Bromoindole | 1. NaH 2. Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | DMF, 40 °C | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | Not specified | nih.gov |

| Indoline | Benzyl alcohol | Tricarbonyl(cyclopentadienone) iron complex, TFE | 1-Benzylindoline (precursor to 1-benzylindole) | 99% | acs.org |

Substituent Introduction on the Carbocyclic Ring

Functionalization of the six-membered carbocyclic ring of the indole nucleus is synthetically challenging due to the inherent reactivity of the pyrrole (B145914) ring. However, introducing substituents onto this ring is a key strategy for creating structural diversity.

Direct functionalization of the C6-methyl group on the this compound scaffold is a less explored area. However, standard benzylic position reactions could theoretically be applied. These include:

Oxidation : The methyl group could potentially be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This transformation would introduce a valuable synthetic handle for further derivatization, such as amide bond formation.

Halogenation : Free radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, could introduce a halogen atom onto the methyl group, forming a 6-(halomethyl) derivative. This product would be a reactive intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Metalation : Directed ortho metalation strategies, while typically targeting ring protons, can sometimes effect benzylic metalation. Using a strong base like an alkyllithium in the presence of a directing group could potentially lead to deprotonation of the C6-methyl group, allowing for subsequent reaction with electrophiles. uwindsor.ca

While these methods are well-established in organic chemistry, their specific application to this compound requires further investigation to determine feasibility and optimize reaction conditions.

C3 Position : The C3 position is the most nucleophilic site on the indole ring and is readily functionalized. A common strategy involves electrophilic iodination using iodine in the presence of a base like potassium hydroxide (B78521) (KOH) in DMF. nih.gov The resulting 3-iodo-6-methyl-1H-indole-2-carbonitrile is a versatile intermediate for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Heck couplings. nih.gov These reactions enable the introduction of aryl, heteroaryl, and alkynyl groups at the C3 position with high efficiency. nih.gov

C4 and C5 Positions : Functionalization at the C4 and C5 positions of the indole core is more challenging due to lower reactivity compared to the pyrrole ring. frontiersin.org Directed metalation and transition-metal-catalyzed C-H activation have emerged as powerful tools to achieve regioselective substitution at these sites. researchgate.net

Directed ortho Metalation (DoM) : By installing a directing metalation group (DMG) on the indole nitrogen (e.g., pivaloyl, carbamate), it is possible to direct a strong base (like n-butyllithium) to deprotonate the adjacent C7 or the more remote C2 position. nih.govwikipedia.org To achieve C4 or C5 functionalization, strategies often involve blocking more reactive sites and using specific directing groups that can guide metalation to the desired position on the benzene (B151609) ring.

Transition-Metal-Catalyzed C-H Activation : Palladium and ruthenium catalysts have been successfully employed for the direct arylation and alkenylation of the indole carbocyclic ring. nih.govthieme-connect.com These methods often require a directing group on the indole, such as a carboxylic acid at C7 or a carboxamide at C3, to guide the metal catalyst to the C6 or C4/C5 positions. thieme-connect.com For example, a removable pivaloyl group at C3 has been used to direct the arylation of indoles at the C4 and C5 positions. nih.gov Ruthenium-catalyzed C4-diamidation has also been reported, showcasing a method for introducing nitrogen-based functionalities. rsc.org

| Position | Strategy | Reagents/Catalyst | Example Reaction | Reference |

|---|---|---|---|---|

| C3 | Iodination followed by Sonogashira Coupling | 1. I₂, KOH 2. Aryl-alkyne, PdCl₂(PPh₃)₂, CuI | Introduction of an alkynyl group | nih.gov |

| C3 | Iodination followed by Suzuki Coupling | 1. I₂, KOH 2. Aryl-boronic acid, Pd catalyst | Introduction of an aryl group | nih.gov |

| C4/C5 | Directed C-H Arylation | Aryl halide, Pd/Cu catalyst, C3-pivaloyl directing group | Site-selective introduction of an aryl group | nih.gov |

| C4 | C-H Diamidation | Dioxazolone, Ru(II) catalyst, C3-carboxaldehyde directing group | Regioselective introduction of two amide groups | rsc.org |

| C6 | Directed C-H Alkenylation | Acrylate, Ru(II) catalyst, C7-carboxamide directing group | Chemo- and regioselective introduction of an alkenyl group | thieme-connect.com |

This compound as a Versatile Building Block

The 2-cyanoindole moiety is a valuable building block for constructing more complex heterocyclic systems. nih.gov The nitrile group is particularly versatile and can undergo a variety of chemical transformations:

Reduction : The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄). This amine can then be used in a wide range of subsequent reactions, such as amide or sulfonamide formation.

Hydrolysis : Acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid (-COOH), providing another key functional handle for derivatization, for instance, through esterification or amide coupling.

Cycloaddition : The nitrile group can participate in cycloaddition reactions, for example, with sodium azide (B81097) to form a tetrazole ring. This transformation is often used in medicinal chemistry to introduce a bioisostere for a carboxylic acid group.

The presence of the C6-methyl group, combined with the C2-nitrile, makes this compound a particularly useful starting material. The methyl group provides a point of substitution on the benzene ring, which can influence the electronic properties and metabolic stability of drug candidates. While specific examples of its use in the total synthesis of complex natural products are not widely reported, its structural motifs are present in various biologically active compounds. The derivatization strategies discussed herein highlight its potential for generating novel compounds for applications in drug discovery and materials science. openmedicinalchemistryjournal.com

Construction of Complex Indole-Fused Polycyclic Systems

The 2-cyano group of indole derivatives is a key functional handle for the synthesis of various indole-fused polycyclic systems. While direct examples starting from this compound are not extensively documented in readily available literature, the general reactivity of the indole-2-carbonitrile scaffold provides a clear blueprint for its potential applications. The 2-cyanoindole unit serves as an effective precursor for the synthesis of a variety of indole-fused polycycles.

One established strategy involves the derivatization of the indole core, followed by cyclization reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, on a 3-iodo-1H-indole-2-carbonitrile scaffold have been shown to be effective in introducing a diverse range of substituents that can subsequently participate in cyclization to form fused systems. Although the original study did not specifically use the 6-methyl analog, this methodology is, in principle, applicable. The synthesis of new 1H-indole-2-carbonitrile derivatives is a field of interest for potential applications in drug design, and substitution at the 3-position is crucial for developing new biologically active molecules.

A general approach would involve the initial iodination of this compound at the 3-position, followed by a palladium-catalyzed cross-coupling reaction to introduce a side chain capable of undergoing an intramolecular cyclization. For example, a Sonogashira coupling with an appropriately substituted alkyne could introduce a precursor for an intramolecular annulation, leading to the formation of a new fused ring.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 1H-Indole-2-carbonitrile | 1. KOH, I2, DMF; 2. Benzyl bromide, NaH, DMF | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Arylacetylenes, PdCl2(PPh3)2, CuI, Et3N, DMF | 3-Alkynyl-1-benzyl-1H-indole-2-carbonitriles |

Synthesis of Indole-Pyridine Carbonitrile Derivatives

The fusion of indole and pyridine (B92270) rings results in a class of compounds with significant biological potential. The synthesis of indole-pyridine carbonitrile derivatives from this compound can be envisioned through several synthetic routes, primarily involving the construction of the pyridine ring onto the indole scaffold.

A versatile approach utilizes multicomponent reactions. For instance, a one-pot synthesis of indole-pyridine carbonitrile derivatives has been reported through the reaction of an indole derivative, an aldehyde, and malononitrile (B47326) in the presence of a suitable catalyst. While this specific study did not report the use of this compound, the methodology is general.

Another strategy involves the use of cross-coupling reactions. The Sonogashira cross-coupling of a 3-iodo-1H-indole-2-carbonitrile with pyridine derivatives has been successfully demonstrated. This reaction provides a direct method to link the indole and pyridine moieties. Applying this to the 6-methyl analog would involve the initial iodination of this compound, followed by coupling with a suitable pyridine-containing partner.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Pyridine-substituted alkynes | PdCl2(PPh3)2, CuI, Et3N, DMF | Indole-pyridine derivatives |

Incorporation into Pyrano- and Pyrazolo-Fused Heterocycles

The nitrile functionality of this compound is a key anchor for the construction of fused pyrano and pyrazolo rings, leading to compounds with diverse pharmacological profiles.

For the synthesis of pyrano-fused indoles, a common strategy involves the reaction of a hydroxyl-substituted indole with a suitable partner. However, starting from the 2-carbonitrile, a plausible route involves the conversion of the nitrile to a different functional group that can participate in cyclization. Alternatively, reactions involving the indole nitrogen and the C3 position are common for building fused rings. A rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes has been developed for the synthesis of pyrano[3,4-b]indol-1(9H)-ones, which suggests that derivatization of the 2-carbonitrile to a carboxylic acid could open a pathway to pyrano-fused systems.

The synthesis of pyrazolo-fused indoles, specifically pyrazolo[4,3-b]indoles, often involves the cyclization of a 3-hydrazono-indolin-2-one or the reaction of a 2-amino-3-cyanoindole with a hydrazine (B178648) derivative. While direct synthesis from this compound is not explicitly detailed, its conversion to a 2-amino derivative could provide a key intermediate. For example, the synthesis of 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) was achieved starting from 6-bromoindole, which was first propargylated and then subjected to a [3+2]-cycloaddition with ethyl diazoacetate to form the pyrazole (B372694) ring. This strategy highlights the potential for N-alkylation of the this compound with a suitable precursor to build the pyrazole ring.

Formation of Spirooxindole and Tetrahydropyrimidine Structures

Spirooxindoles are a fascinating class of three-dimensional molecules with significant biological activities. The synthesis of spirooxindoles typically starts from isatin (B1672199) or isatin derivatives. Therefore, the direct conversion of this compound to a spirooxindole is not a conventional route. A more plausible pathway would involve the transformation of the 2-carbonitrile into a functional group that can participate in a spirocyclization reaction. For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid, which could then undergo further reactions. However, the more common approach to spirooxindoles involves the reaction of isatins with various substrates. For example, the multicomponent reaction of 5-sulfonylisatins, malononitrile/ethyl cyanoacetate, and a β-ketoester/β-diketone yields spiro[indoline-3,4′-pyrans].

The synthesis of tetrahydropyrimidine-fused indoles from this compound would likely involve the construction of the pyrimidine (B1678525) ring onto the indole core. The reaction of 3-(2-oxo-2-ethylidene)-2-indolinones with thiourea (B124793) in refluxing ethanolic KOH has been reported to yield spiro[indoline-3,4′-pyrimidin]-2-ones. This suggests that if this compound could be converted to a suitable 3-substituted-2-oxindole derivative, this could be a viable route to tetrahydropyrimidine-containing spiro compounds.

| Starting Scaffold | Reaction Type | Product Scaffold | General Reference |

| Isatin | Multicomponent reaction | Spirooxindole | |

| 3-Ylidene-2-indolinone | Cycloaddition | Spiropyrazoline-oxindole | |

| 3-(2-Oxo-2-ethylidene)-2-indolinone | Reaction with thiourea | Spiro[indoline-3,4′-pyrimidin]-2-one |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Methyl-1H-indole-2-carbonitrile, ¹H and ¹³C NMR are the primary methods for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the aromatic system and the substituents. Based on data from similar indole (B1671886) derivatives, the predicted ¹H NMR spectral data in a solvent like deuterochloroform (CDCl₃) are presented below. nih.gov

The N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region, typically around δ 8.5-9.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will show characteristic aromatic region signals. H-7, being adjacent to the nitrogen-bearing ring, is expected to be the most deshielded of the three. The methyl group protons at position 6 would appear as a singlet in the upfield region, typically around δ 2.4 ppm. The proton at position 3 of the indole ring is expected to be a singlet in the aromatic region.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (N-H) | 8.7 (broad) | s | - |

| H-3 | 7.3 | s | - |

| H-4 | 7.5 | d | ~8.0 |

| H-5 | 7.0 | d | ~8.0 |

| H-7 | 7.4 | s | - |

| 6-CH₃ | 2.4 | s | - |

This is a predictive table based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and the nature of the substituents. The nitrile carbon (C-2) and the quaternary carbons of the indole ring are expected at lower field strengths (higher ppm values). The methyl carbon will be found at a much higher field.

The nitrile carbon is anticipated to have a chemical shift in the range of δ 115-120 ppm. The quaternary carbons (C-2, C-3a, C-6, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl group at C-6 will cause a shielding effect on the ipso-carbon (C-6) and a slight deshielding on the ortho-carbons (C-5 and C-7).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 128 |

| C-3 | 110 |

| C-3a | 129 |

| C-4 | 124 |

| C-5 | 122 |

| C-6 | 135 |

| C-7 | 112 |

| C-7a | 137 |

| -CN | 116 |

| 6-CH₃ | 21 |

This is a predictive table based on analogous compounds. nih.gov

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between H-4 and H-5 on the benzene ring. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C-3/H-3, C-4/H-4, C-5/H-5, C-7/H-7, and the methyl carbon/protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For example, the protons of the methyl group (6-CH₃) would show correlations to C-5, C-6, and C-7. The H-3 proton would show correlations to C-2, C-3a, and the nitrile carbon. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound, the expected molecular formula is C₁₀H₈N₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this formula. HRMS analysis of related indole derivatives has been successfully used to confirm their elemental composition. nih.gov

In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of indole derivatives often follows predictable pathways. beilstein-journals.org

For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for indoles include the loss of small neutral molecules like HCN. The presence of the methyl group might lead to the formation of a stable tropylium-like ion through rearrangement and loss of a hydrogen radical, followed by the loss of acetonitrile. The nitrile group could also be involved in specific fragmentation pathways. A detailed analysis of the fragmentation pattern would provide valuable confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available IR spectrum for this compound is not prevalent in the literature, its characteristic absorption bands can be predicted with high accuracy by analyzing the spectra of closely related indole derivatives.

The IR spectrum of an indole derivative is typically characterized by several key absorption bands. The N-H stretching vibration of the indole ring usually appears as a sharp to broad band in the region of 3400-3300 cm⁻¹. The presence of a methyl group at the 6-position would give rise to symmetric and asymmetric C-H stretching vibrations typically observed around 2920 and 2850 cm⁻¹, respectively.

The most prominent feature for this compound would be the nitrile (C≡N) stretching vibration. This functional group typically exhibits a sharp and intense absorption band in the range of 2260-2220 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring are expected to appear in the 1600-1450 cm⁻¹ region. Furthermore, C-H bending vibrations for the aromatic ring and the methyl group would be present in the fingerprint region (below 1500 cm⁻¹).

A study on the closely related compound, 6-isocyano-1-methyl-1H-indole, where an isonitrile group is at the 6-position, reveals that the vibrational frequency of the functional group is sensitive to the solvent environment. mdpi.comresearchgate.net This suggests that the nitrile stretching frequency in this compound could also exhibit solvatochromic shifts, providing information about its local microenvironment.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | Stretching | 3400-3300 | Medium to Sharp |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C-H (Methyl) | Stretching | 2920, 2850 | Medium to Weak |

| C≡N (Nitrile) | Stretching | 2260-2220 | Sharp, Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |

| C-H (Aromatic) | Bending | 900-675 | Strong |

| C-H (Methyl) | Bending | ~1450, ~1375 | Medium |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, a comprehensive understanding of its likely solid-state structure can be constructed by examining the crystallographic data of analogous indole-2-carbonitrile derivatives.

Conformational Analysis and Bond Geometry

The indole ring system is inherently planar. For this compound, the methyl and carbonitrile substituents are not expected to significantly distort this planarity. The C2-carbonitrile bond is expected to be linear.

Analysis of related structures, such as 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, reveals that the indole ring system itself is nearly planar. nih.gov In this related molecule, the dihedral angle between the pyrrole (B145914) and benzene rings of the indole system is minimal. nih.gov It is highly probable that this compound would adopt a similar planar conformation. The bond lengths and angles within the indole core are expected to be consistent with those of other reported indole structures.

Intermolecular Interactions and Crystal Packing Studies

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces, including hydrogen bonding and π–π stacking interactions. The N-H group of the indole ring is a potent hydrogen bond donor, and the nitrile nitrogen atom can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks within the crystal lattice.

Furthermore, the planar aromatic indole ring system is prone to π–π stacking interactions, which would contribute significantly to the stability of the crystal structure. In the crystal structure of 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, C-H···π interactions are also observed, indicating that such weak interactions could also play a role in the crystal packing of this compound. nih.gov The interplay of these non-covalent interactions will ultimately determine the final three-dimensional arrangement of the molecules in the solid state.

Table 2: Comparison of Crystallographic Data for Related Indole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile nih.gov | Orthorhombic | Pca2₁ | C-H···Cl, C-H···F, C-H···π |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Monoclinic | P2₁/c | π–π stacking |

| 5-Methoxy-1H-indole-2-carbonitrile nih.gov | Monoclinic | P2₁/n | N-H···N hydrogen bonds, π–π stacking |

The data from these related structures strongly suggest that this compound will likely crystallize in a centrosymmetric space group, with a packing arrangement dominated by N-H···N hydrogen bonds and π–π stacking of the indole rings.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for 6-Methyl-1H-indole-2-carbonitrile Transformations

Understanding the pathways through which this compound undergoes reactions is crucial for optimizing synthetic routes and designing new derivatives. Research into related indole-2-carbonitrile compounds offers significant insights into these mechanisms.

The functionalization of the indole (B1671886) core, particularly at the C3 position, is a common strategy for creating molecular diversity. nih.govmdpi.com For indole-2-carbonitriles, this is often achieved through cross-coupling reactions, for which mechanistic cycles involving transition metals like palladium are well-established.

Heck and Suzuki Cross-Coupling Reactions: A common strategy involves introducing a leaving group, such as iodine, at the C3 position to create a reactive intermediate. nih.govmdpi.com This intermediate can then participate in various palladium-catalyzed cross-coupling reactions.

Suzuki Reaction: In this reaction, the 3-iodo-indole derivative couples with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is hypothesized to involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the indole.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the C-C bond. mdpi.com

Heck Reaction: This reaction couples the 3-iodo-indole with an alkene. The mechanism involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the functionalized product. nih.govmdpi.com

Cyclization Reactions: Attempts to induce cyclization in related indole-2-carbonitrile systems have been explored. For instance, efforts to achieve a 6-endo-dig cyclization using organometallic reagents like Grignard reagents have been reported. However, these attempts did not yield the desired cyclized product, instead leading to addition at the cyano group, highlighting the competing reaction pathways that must be considered. nih.gov

The introduction of an iodine atom at the C3 position of the indole ring is a pivotal step. This is typically achieved by treating the N-protected or unprotected indole with a base like potassium hydroxide (B78521), followed by the addition of iodine. nih.gov The resulting 3-iodo-1H-indole-2-carbonitrile is significantly more reactive towards cross-coupling reactions than the parent molecule. This C-I bond serves as a handle for introducing a wide variety of substituents using palladium-catalyzed methods like Suzuki, Heck, Sonogashira, and Stille reactions. nih.govmdpi.com This modular approach, relying on a common iodinated intermediate, allows for the efficient generation of a library of diverse molecules from a single precursor. nih.gov

Quantum-Chemical Calculations and Electronic Structure Analysis

Computational chemistry offers powerful tools to investigate the intrinsic properties of molecules like this compound, providing insights that complement experimental findings. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and energy of molecules. researchgate.netmdpi.com By applying DFT calculations, typically with a basis set such as 6-311+G(d,p), one can determine the most stable conformation (optimized geometry) of this compound. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The results from such calculations on related indole derivatives have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C2-C3 | 1.41 Å |

| Bond Length | C2-C(N) | 1.43 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | C6-C(H3) | 1.51 Å |

| Bond Angle | C3-C2-N1 | 109.5° |

| Bond Angle | C2-C3-C3a | 108.0° |

| Bond Angle | N1-C2-C(N) | 125.0° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and distribution of these orbitals in this compound can be calculated using DFT.

HOMO: The HOMO represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: The LUMO represents the ability of a molecule to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Predicted FMO Energies and Global Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -6.20 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.50 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | Egap | 4.70 | Chemical stability and reactivity |

| Chemical Hardness | η | 2.35 | Resistance to change in electron configuration |

| Chemical Softness | S | 0.43 | Polarizability |

| Electronegativity | χ | 3.85 | Electron-attracting power |

| Electrophilicity Index | ω | 3.15 | Propensity to accept electrons |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electronic distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The map is color-coded to represent different electrostatic potential values:

Red/Yellow: Regions of negative potential (electron-rich), which are favorable sites for electrophilic attack. For this compound, this region is expected to be concentrated around the nitrogen atom of the nitrile group.

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) would be the most prominent blue region. researchgate.net

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the charge distribution, identifying the most likely sites for hydrogen bonding and other intermolecular interactions that govern the molecule's behavior in a biological or chemical system. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The accurate prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, offering invaluable support in the structural elucidation of novel compounds. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.orgacs.orgyoutube.commdpi.com

The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). Following this, Gauge-Including Atomic Orbital (GIAO) calculations are performed on the optimized structure to compute the NMR isotropic shielding values. nih.govrsc.org These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on such computational methodologies, are presented below. It is important to note that the accuracy of these predictions can be influenced by factors such as the choice of functional, basis set, and the treatment of solvent effects. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H1 (NH) | 8.50 |

| H3 | 7.30 |

| H4 | 7.60 |

| H5 | 7.10 |

| H7 | 7.45 |

| CH₃ | 2.40 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 118.5 |

| C3 | 105.0 |

| C3a | 128.0 |

| C4 | 122.0 |

| C5 | 121.5 |

| C6 | 135.0 |

| C7 | 112.0 |

| C7a | 138.0 |

| CN | 115.0 |

| CH₃ | 21.0 |

Computational Approaches to Intermolecular Interactions in Non-Biological Contexts

Understanding the intermolecular forces that govern the behavior of this compound is crucial for predicting its crystal packing, solubility, and interactions with other molecules in a non-biological setting. Computational methods can elucidate the nature and strength of these interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. nih.govaip.org

Studies on similar indole derivatives have shown that the indole NH group can act as a hydrogen bond donor, while the π-system of the bicyclic ring can engage in stacking interactions. nih.govaip.orgnih.gov For this compound, the nitrile group introduces an additional site for potential dipole-dipole interactions or weak hydrogen bonding.

Computational models, such as those based on ab initio calculations, can be used to explore the potential energy surfaces of dimers or larger clusters of this compound. nih.govaip.org These calculations can identify the most stable dimeric configurations and quantify the interaction energies. For instance, a study on indole interacting with water revealed both σ-type (hydrogen bonding to the NH group) and π-type (interaction with the aromatic cloud) complexes, with the σ-type being significantly more stable. nih.govaip.org A similar approach could be applied to understand the self-association of this compound or its interaction with solvent molecules.

Comparative Computational Studies with Isomeric and Analogous Compounds

To gain deeper insights into the structure-property relationships of this compound, it is beneficial to perform comparative computational studies with its isomers and analogs. For instance, comparing the properties of this compound with other methyl-substituted isomers (e.g., 4-Methyl-, 5-Methyl-, and 7-Methyl-1H-indole-2-carbonitrile) can reveal how the position of the methyl group influences the electronic structure, spectroscopic properties, and intermolecular interactions.

Furthermore, comparison with analogous compounds where the nitrile group is replaced by other functionalities (e.g., a carboxylic acid or an amide) can illuminate the role of the cyano group in defining the molecule's characteristics. DFT calculations can be employed to systematically investigate these series of compounds, providing a theoretical framework for understanding experimental observations.

For example, a comparative study could involve calculating the dipole moments, molecular electrostatic potential (MEP) maps, and frontier molecular orbital energies (HOMO and LUMO) for each compound. The MEP map, for instance, can visually represent the electron-rich and electron-poor regions of the molecules, offering clues about their reactive sites and intermolecular interaction preferences. nih.govresearchgate.net

Table 3: Hypothetical Comparative Computational Data for Isomeric Methyl-1H-indole-2-carbonitriles.

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|

| 4-Methyl-1H-indole-2-carbonitrile | 4.2 | -5.8 | -1.5 |

| 5-Methyl-1H-indole-2-carbonitrile | 4.5 | -5.7 | -1.4 |

| This compound | 4.3 | -5.75 | -1.45 |

| 7-Methyl-1H-indole-2-carbonitrile | 4.1 | -5.85 | -1.55 |

Such comparative data, even when hypothetical, illustrates how computational studies can systematically probe the effects of subtle structural modifications on the physicochemical properties of a molecule, providing a rational basis for the design of new materials and therapeutic agents.

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Methodological Advancements

The synthesis of functionalized 1H-indole-2-carbonitriles has seen significant progress, providing a solid foundation for accessing derivatives of 6-Methyl-1H-indole-2-carbonitrile. A primary and effective route involves the dehydration of the corresponding 1H-indole-2-carboxamide. mdpi.com This transformation is typically achieved using dehydrating agents like phosphorus oxychloride. mdpi.comnih.gov The precursor carboxamides are themselves readily prepared from 1H-indole-2-carboxylic acids. mdpi.com

While classical indole (B1671886) syntheses like the Fischer, Leimgruber-Batcho, and Bischler methods provide general access to the core indole structure, modern advancements have focused on the post-functionalization of the pre-formed indole-2-carbonitrile ring system. chim.itorgsyn.orgrsc.org A major breakthrough has been the strategic functionalization at the C3 position. This is typically accomplished through an iodination reaction at C3, using iodine in the presence of a base like potassium hydroxide (B78521), to form a 3-iodo-1H-indole-2-carbonitrile intermediate. mdpi.comnih.gov

This 3-iodo derivative serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions. Methodologies that have been successfully applied to related indole-2-carbonitrile systems include:

Sonogashira Coupling: For the introduction of alkyne moieties. nih.gov

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids. nih.gov

Heck Coupling: For the arylation or vinylation with alkenes. mdpi.comnih.gov

Stille Coupling: For coupling with organostannane reagents. nih.gov

These achievements have transformed the 3-position of the indole-2-carbonitrile scaffold into a programmable site for introducing molecular diversity, a crucial capability for medicinal chemistry and materials science. nih.gov

Identification of Unexplored Reactivity Patterns and Transformation Pathways

Despite the significant advances in functionalizing the C3 position, the reactivity of other positions on the this compound scaffold remains largely unexplored.

Benzene (B151609) Ring Functionalization: The reactivity of the C4, C5, and C7 positions has not been systematically investigated for this specific derivative. While electrophilic aromatic substitution is a fundamental reaction of indoles, the directing effects of the C2-cyano and C6-methyl groups in concert are not well-documented. This leaves a significant gap in understanding and utilizing the full synthetic potential of the benzene portion of the molecule.

C6-Methyl Group Transformation: The methyl group at the C6 position is a potential handle for further derivatization. Pathways such as radical halogenation, oxidation to an aldehyde or carboxylic acid, or metal-catalyzed C-H activation could open up entirely new vectors for molecular elaboration. These transformations have not been reported for this compound.

Transformations of the Cyano Group: While the cyano group is a key feature, its transformation in the context of the 6-methylindole (B1295342) scaffold is not a primary focus in the current literature. Reactions such as hydrolysis to the amide or carboxylic acid, reduction to an aminomethyl group, or its participation in cycloaddition reactions are underexplored pathways that could lead to novel classes of derivatives.

Pericyclic Reactions: The potential of the indole core to participate in pericyclic reactions, such as cycloadditions, could be modulated by the specific substitution pattern of this compound. This area remains an open field for investigation.

Directions for Development of Novel Synthetic Methodologies

Future synthetic research should focus on addressing the gaps in reactivity identified above. Several directions for methodological development can be proposed:

Direct C-H Activation: A major goal should be the development of regioselective C-H activation/functionalization methods for the C4, C5, and C7 positions. Transition-metal catalysis could provide a powerful tool to forge new C-C, C-N, or C-O bonds at these sites without the need for pre-functionalization, offering a more atom- and step-economical approach compared to classical methods. nih.gov

Benzylic Functionalization: Developing selective methods for the functionalization of the C6-methyl group would be highly valuable. This could involve photoredox catalysis for radical-based transformations or directed metallation strategies to introduce a wide range of functional groups.

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that combine the synthesis of the indole core with subsequent functionalization would significantly streamline the creation of complex molecular architectures. mdpi.com For instance, a sequence involving a Leimgruber-Batcho-type synthesis followed by an in-situ C-H functionalization would be a powerful strategy. orgsyn.org

Flow Chemistry: The application of continuous flow chemistry for the synthesis and modification of this compound could offer benefits in terms of safety, scalability, and reaction control, particularly for highly exothermic or rapid reactions.

Potential for Theoretical and Computational Investigations to Guide Future Research

Theoretical and computational chemistry can play a pivotal role in accelerating research on this compound.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. By calculating properties such as frontier molecular orbital (HOMO/LUMO) energies and electron density distribution, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic experiments. mdpi.com

Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of known and novel reactions. For example, modeling the catalytic cycles of palladium-catalyzed cross-coupling reactions at the C3 position can help optimize reaction conditions and expand the substrate scope. nih.gov

Vibrational and Spectroscopic Analysis: As demonstrated with the related compound 6-isocyano-1-methyl-1H-indole, theoretical calculations can be used in conjunction with experimental techniques like FTIR spectroscopy to understand how the molecule interacts with its environment. mdpi.com Similar studies on this compound could probe solvent effects and hydrogen bonding, which is crucial for understanding its behavior in biological systems.

Virtual Screening and Drug Design: The potential of derivatives as therapeutic agents can be explored through computational methods. Molecular docking studies could be performed to screen virtual libraries of this compound derivatives against various biological targets, such as protein kinases or receptors. nih.gov This in-silico screening can identify promising candidates for synthesis and biological evaluation, streamlining the drug discovery process.

By integrating these computational approaches with synthetic efforts, the exploration of this compound and its derivatives can proceed more efficiently and rationally, unlocking its full potential in science and technology.

Q & A

Q. What are the established synthetic routes for 6-Methyl-1H-indole-2-carbonitrile, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound derivatives typically involves cyclization and functional group transformations. A common approach is the condensation of substituted indole precursors with nitrile-containing reagents under acidic or catalytic conditions. For example, analogous indole-3-carbonitrile syntheses employ refluxing with sodium acetate in acetic acid to facilitate Schiff base formation or nucleophilic substitution . Key parameters include temperature control (e.g., reflux at 100–120°C), solvent selection (e.g., ethyl acetate/petroleum ether for crystallization), and stoichiometric ratios of reagents to minimize side products. Purification via recrystallization or column chromatography is often necessary to isolate the desired product .

Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to determine the molecular structure of this compound?

SC-XRD is the gold standard for elucidating molecular geometry. For indole derivatives, crystals are grown from solvents like ethyl acetate/petroleum ether and mounted on a diffractometer. Data collection at low temperatures (e.g., 113 K) reduces thermal motion artifacts. Software suites like SHELX are used for structure solution (via direct methods) and refinement, with hydrogen atoms positioned geometrically and riding on parent atoms. Critical outputs include bond lengths, dihedral angles (e.g., indole vs. substituent ring angles), and intermolecular interactions (e.g., C–H⋯π or π-π stacking), which validate synthetic accuracy and inform reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent patterns (e.g., methyl groups at δ 2.4–2.6 ppm, nitrile carbons at δ 110–120 ppm).

- IR : A sharp peak near 2200 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 157.08 for CHN).

- UV-Vis : Absorbance in the 250–300 nm range (π→π transitions) provides insights into electronic properties .

Advanced Research Questions

Q. How can conflicting crystallographic data on dihedral angles in substituted indoles be resolved?

Discrepancies in dihedral angles (e.g., 58.41° vs. 80.91° for phenyl-indole ring angles) arise from steric and electronic effects of substituents. To resolve contradictions:

- Compare multiple datasets from analogous structures (e.g., halogen vs. methoxy substituents).

- Perform Hirshfeld surface analysis to quantify intermolecular forces influencing packing.

- Use computational methods (DFT or molecular dynamics) to model steric strain and validate experimental observations .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the indole N–H, enabling electrophilic substitution at C-3 or C-5.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target C-4/C-7 positions using Pd catalysts.

- Nitrile Reactivity : Convert the nitrile to amides (via hydrolysis) or tetrazoles (via [3+2] cycloaddition) for bioactivity modulation. Monitor reaction progress via TLC and LC-MS to avoid overfunctionalization .